molecular formula C25H32ClN3O3S B2737782 1-[(2-chloropyridin-3-yl)sulfonyl]-N-(2-cyclohexyl-1-phenylethyl)piperidine-4-carboxamide CAS No. 1252283-67-2

1-[(2-chloropyridin-3-yl)sulfonyl]-N-(2-cyclohexyl-1-phenylethyl)piperidine-4-carboxamide

Cat. No. B2737782
CAS RN: 1252283-67-2
M. Wt: 490.06
InChI Key: ATQJMYKOKXEYJU-UHFFFAOYSA-N
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Description

The compound “1-[(2-chloropyridin-3-yl)sulfonyl]-N-(2-cyclohexyl-1-phenylethyl)piperidine-4-carboxamide” is a complex organic molecule that contains several functional groups, including a piperidine ring, a sulfonyl group, and a carboxamide group . It also contains a chloropyridinyl group and a cyclohexylphenylethyl group .


Molecular Structure Analysis

The molecular formula of this compound is C11H14ClN3O3S . It contains a piperidine ring, which is a six-membered ring with one nitrogen atom . The sulfonyl group is attached to the 2-chloropyridin-3-yl group, and the carboxamide group is attached to the piperidine ring .


Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . The specific reactions that this compound can undergo would depend on the reaction conditions and the other reactants present .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. This compound is a solid and should be stored at room temperature . Its molecular weight is 303.77 .

Future Directions

The study and development of piperidine derivatives is a significant area of research in organic chemistry and drug discovery . Future research could explore the synthesis, properties, and potential applications of this compound and similar piperidine derivatives .

properties

IUPAC Name

1-(2-chloropyridin-3-yl)sulfonyl-N-(2-cyclohexyl-1-phenylethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32ClN3O3S/c26-24-23(12-7-15-27-24)33(31,32)29-16-13-21(14-17-29)25(30)28-22(20-10-5-2-6-11-20)18-19-8-3-1-4-9-19/h2,5-7,10-12,15,19,21-22H,1,3-4,8-9,13-14,16-18H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATQJMYKOKXEYJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(C2=CC=CC=C2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=C(N=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-chloropyridin-3-yl)sulfonyl]-N-(2-cyclohexyl-1-phenylethyl)piperidine-4-carboxamide

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